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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-nitropyridine

Cat. No.: B3027904

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-chloro-3-
nitropyridine

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic data for 6-
Bromo-2-chloro-3-nitropyridine (CAS No: 91678-23-8), a vital heterocyclic building block in
the pharmaceutical and agrochemical industries.[1] As direct experimental spectra for this
specific compound are not widely published, this document leverages foundational
spectroscopic principles and comparative data from analogous structures to predict and
interpret its characteristic Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR), and
Mass Spectrometry (MS) data. This approach serves as a robust framework for researchers,
scientists, and drug development professionals engaged in the synthesis, identification, and
quality control of this and related substituted pyridines.

Molecular Structure and Physicochemical
Properties

6-Bromo-2-chloro-3-nitropyridine is a highly functionalized pyridine ring, making it a versatile
intermediate for complex organic synthesis.[1] The strategic placement of two halogen atoms
(a good leaving group at C2 and a versatile handle at C6) and a strongly electron-withdrawing
nitro group at C3 dictates its reactivity and its distinct spectroscopic signature.
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Table 1: Physicochemical Properties & ldentifiers

Property Value Source(s)
Molecular Formula CsH2BrCIN20:2 [2]
Molecular Weight 237.44 g/mol [2]

CAS Number 91678-23-8

Appearance Light yellow to yellow solid

InChi Key WISCKHBEOBONUJA- 2]

UHFFFAOYSA-N

O=--INVALID-LINK--

SMILES

C1=CC=C(CI)N=C1Br

[2]

Storage 2-8°C under inert gas

Methodology for Spectroscopic Analysis

The protocols described herein represent standardized, validated methods for the

characterization of small organic molecules like 6-Bromo-2-chloro-3-nitropyridine.

Adherence to these methodologies ensures data reproducibility and integrity.

Experimental Workflow

The logical flow for comprehensive analysis involves sequential, complementary techniques.
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Sample Preparation

Weigh Compound (10-20 mg)

:

Dissolve in CDCls with TMS

:

Transfer to 5mm NMR Tube

Spectrosco&ic Analysis

1H NMR Acquisition
(400 MHz)

:

13C NMR Acquisition
(100 MHz)

:

FT-IR Analysis
(ATR)

:

Mass Spectrometry
(El, 70 eV)

Data Proce%ing & Interpretation

Fourier Transform &
Phase Correction

:

Peak Integration &
Referencing

:

Structural Elucidation

:

Generate Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard
(0.03% viv).

e 1H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Use a 30-degree pulse
angle with a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3
Hz.

e 13C NMR Spectroscopy: Acquire proton-decoupled spectra on a 100 MHz spectrometer. Use
a 45-degree pulse angle with a 2-second relaxation delay to ensure adequate relaxation of
quaternary carbons. A sufficient number of scans (1024-2048) is necessary due to the low
natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* by co-adding 16-32
scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal should be
collected prior to sample analysis.

Mass Spectrometry (MS)

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Introduce the sample via a direct insertion probe or GC inlet. Scan a mass
range of m/z 40-300 to detect the molecular ion cluster and key fragment ions.

Spectroscopic Data and Interpretation

The combination of electron-withdrawing groups (NOz, ClI, and the pyridine nitrogen) and
halogens creates a highly deshielded aromatic system with predictable spectroscopic features.

Caption: Structure of 6-Bromo-2-chloro-3-nitropyridine.
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'H NMR Spectroscopy

The *H NMR spectrum is expected to be simple, showing two signals in the aromatic region
corresponding to the protons at the C4 and C5 positions.

o Causality of Chemical Shifts: The pyridine nitrogen atom deshields adjacent protons (a-
protons > y-protons > (3-protons).[3][4] In this molecule, the protons at C4 and C5 are further
deshielded by the powerful electron-withdrawing effects of the nitro group at C3 and the
chlorine at C2. The bromine at C6 also contributes a modest deshielding effect.

e Predicted Spectrum: Based on data for 2-chloro-3-nitropyridine (signals at d 8.64, 8.25, 7.51
ppm), we can predict the spectrum for the target compound.[5] The two remaining protons at
C4 and C5 will be coupled to each other, appearing as doublets with a typical ortho-coupling
constant (3J).

o H-4: This proton is adjacent to the nitro group and will be the most deshielded of the two. It
is expected to appear as a doublet.

o H-5: This proton is ortho to the bromine at C6 and meta to the nitro group. It will be upfield
relative to H-4 and will also appear as a doublet.

Table 2: Predicted *H NMR Data (400 MHz, CDCIs)

. Coupling
Proton Predicted o L .
. Multiplicity Constant Rationale
Position (ppm)
(®}JH4-H5, Hz)

Strongly
deshielded by

H-4 8.3-8.6 Doublet (d) ~8.0 adjacent NO2
group and ortho
to Cl.

Deshielded by
H-5 76-7.9 Doublet (d) ~8.0 ortho Br and
meta NOz2 group.
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3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will display five distinct signals, as there are no
elements of symmetry in the molecule.

o Causality of Chemical Shifts: Carbon chemical shifts are influenced by hybridization and the
electronegativity of attached atoms.[6] Carbons bonded to electronegative atoms (N, Cl, Br,
and the NO2 group) will be significantly deshielded and shifted downfield. Aromatic sp?
carbons typically resonate between 120-170 ppm.[7]

o C2, C3, C6: These carbons, directly bonded to Cl, NO2z, and Br respectively, are expected
to be the most downfield. The carbon bearing the nitro group (C3) is often significantly
deshielded.

o C4, C5: These carbons, bonded to hydrogen, will appear at relatively higher field
compared to the substituted carbons.

Table 3: Predicted **C NMR Data (100 MHz, CDCls)

Carbon Position Predicted & (ppm) Rationale

Attached to N and ClI; highly
C2 148 — 152

deshielded.

Attached to the strongly
C3 145 - 150 electron-withdrawing NO:2

group.

CH carbon, influenced by
C4 125 -130

adjacent NO2z group.

CH carbon, influenced by
C5 128 - 135 _

adjacent Br.

Attached to N and Br; highly
C6 140 - 145

deshielded.

Infrared (IR) Spectroscopy
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The IR spectrum provides confirmation of the key functional groups present in the molecule.

 Interpretation: The spectrum will be dominated by absorptions from the aromatic ring and the
strong nitro group stretches. The fingerprint region (<1500 cm~1) will contain complex
vibrations, including the C-CI and C-Br stretches.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm~—?) Vibration Type Intensity
3100 — 3000 Aromatic C-H Stretch Medium-Weak
1600 — 1570 Aromatic C=C Stretch Medium

1550 — 1520 Asymmetric NO2 Stretch Strong

1360 — 1330 Symmetric NO2 Stretch Strong

850 — 750 C-CI Stretch Strong

700 — 550 C-Br Stretch Strong

Mass Spectrometry (MS)

The El mass spectrum is crucial for confirming the molecular weight and elemental composition
(Br and CI).

« |sotopic Pattern: The most telling feature will be the molecular ion (M*) cluster. Due to the
natural abundances of bromine (7°Br: ~50.7%, 8Br: ~49.3%) and chlorine (3°Cl: ~75.8%,
37Cl: ~24.2%), a characteristic pattern of four peaks will be observed:

o M*: Contains 7°Br and 3>ClI.
o [M+2]*: Contains 8Br/3>Cl or 7°Br/3’Cl. This will be the most intense peak in the cluster.
o [M+4]*: Contains 8Br and 3’Cl.

» Fragmentation: The molecular ion is energetically unstable and will break into smaller, stable
fragments.[8] Likely fragmentation pathways include the loss of neutral radicals or small
molecules.
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Table 5: Predicted Mass Spectrometry Data (EI)

m/z lon Identity Rationale /| Comments

Molecular ion cluster. The

exact m/z values are nominal.
236/238/240 [CsH27°Br3>CIN202]*+ Cluster o N ,

The relative intensities will be

approximately 76:100:24.

Loss of a nitro radical (46 Da).
190/192/194 [M-NO2]* A common fragmentation for

nitroaromatics.

Loss of a chlorine radical

201/203 [M - CIJ*
(35/37 Da).

Loss of a bromine radical

157/159 [M - Br]*
(79/81 Da).

Safety and Handling

6-Bromo-2-chloro-3-nitropyridine is classified as acutely toxic if swallowed.[2]
o Hazard Code: H301 (Toxic if swallowed).[2]

e Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON
CENTER/doctor).[2]

e Personal Protective Equipment (PPE): Always handle in a fume hood wearing appropriate
PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The structural characterization of 6-Bromo-2-chloro-3-nitropyridine can be confidently
achieved through a combination of NMR, IR, and MS techniques. The *H NMR spectrum is
defined by two downfield doublets, while the 3C NMR shows five distinct signals for the
inequivalent carbons. The IR spectrum is dominated by strong nitro group absorptions, and the
mass spectrum provides definitive confirmation of the molecular weight and halogen
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composition through its unique isotopic cluster. This guide provides a robust predictive
framework for the analysis of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
e 3. benchchem.com [benchchem.com]

e 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog
[m.btcpharmtech.com]

e 5. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]
o 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

e 7.13C NMR Chemical Shift [sites.science.oregonstate.edu]

o 8. chemguide.co.uk [chemguide.co.uk]

 To cite this document: BenchChem. [spectroscopic data for 6-Bromo-2-chloro-3-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027904#spectroscopic-data-for-6-bromo-2-chloro-3-
nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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